alpha-L-gulopyranose

Bleomycin analog synthesis Antitumor antibiotic Disaccharide glycosidation

alpha-L-Gulopyranose (CAS 39281-66-8) is the critical α-anomer building block for synthesizing bleomycin A2's disaccharide moiety. Its unique L-configuration with five defined stereocenters and α-anomeric linkage is essential: substitution with D-mannose (C5 epimer) or the β-anomer yields inactive analogs. For antiviral L-nucleoside synthesis and carbohydrate-active enzyme studies, only the α-L-gulopyranosyl form provides the required stereochemistry. Insist on authenticated α-anomer—generic L-gulose syrup lacks the crystalline integrity, defined melting point, and non-hygroscopic properties of the characterized form. Request a quote today.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 39281-66-8
Cat. No. B12793154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-L-gulopyranose
CAS39281-66-8
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1
InChIKeyWQZGKKKJIJFFOK-BYIBVSMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is alpha-L-Gulopyranose (CAS 39281-66-8): Procurement-Relevant Identity and Basic Characteristics


alpha-L-Gulopyranose (CAS 39281-66-8) is a monosaccharide hexose sugar with molecular formula C₆H₁₂O₆ and molecular weight 180.16 g/mol . It is the alpha-anomer of L-gulopyranose, characterized by an alpha-configuration at the anomeric (C1) position, and exists as a six-membered pyranose ring form containing five defined stereocenters [1]. The compound is recognized in authoritative databases including ChEBI (CHEBI:43104) and the PDB Ligand Dictionary (Code: GUP) as an L-saccharide with alpha linking [2]. The IUPAC systematic name is (2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol .

Why alpha-L-Gulopyranose Cannot Be Replaced by Common Analogs in Precision Synthesis


Generic substitution with other hexoses (e.g., D-glucose, D-mannose, D-galactose) or even the β-anomer of L-gulopyranose is scientifically invalid for applications requiring the specific α-L-gulopyranosyl stereochemistry. The compound possesses a unique stereochemical signature: it is the C-3 epimer of galactose and contains five defined stereocenters in the L-configuration, including the critical α-anomeric linkage at C1 [1]. In the context of bleomycin analog synthesis, substituting α-L-gulopyranose with α-D-mannopyranose (inversion of the single C5 center) yields a structurally distinct monosaccharide that alters the disaccharide moiety's biological function, demonstrating that even single-center stereochemical variation produces a non-equivalent entity [2]. Furthermore, the physical form is procurement-relevant: L-gulose historically exists as a hygroscopic syrup or amorphous solid, whereas the specifically crystallized β-L-gulopyranose form exhibits non-hygroscopic, free-flowing properties with a defined melting point of 130–132°C [3]. Substituting an amorphous or syrupy L-gulose preparation for a defined crystalline anomer introduces uncontrolled variability in formulation, handling, and shelf stability.

alpha-L-Gulopyranose (CAS 39281-66-8): Quantitative Differentiation Evidence Against Comparators


Bleomycin Disaccharide Moiety: α-L-Gulopyranose vs. α-D-Mannopyranose Substitution at C5

In the synthesis of bleomycin A2 analogs, substituting the authentic α-L-gulopyranose monosaccharide with α-D-mannopyranose—which differs only by inversion at the single C5 stereocenter—produces a structurally distinct analog (α-D-mannopyranosyldeglycobleomycin A2) that is not equivalent to the native disaccharide moiety [1]. The diastereoselective O-glycosidation with the diphenyl phosphate of 3,4,6-tri-O-acetyl-2-O-methyl-β-L-gulopyranose proceeded with clean inversion of the glycosyl C1 stereochemistry to yield the α-L-gulopyranosyl product in ≥20:1 α:β selectivity and 72% yield, whereas glycosidation with 2,3,4,6-tetra-O-acetyl-α-D-mannopyranose proceeded with net retention of C1 stereochemistry via a distinct mechanistic pathway [1].

Bleomycin analog synthesis Antitumor antibiotic Disaccharide glycosidation

Crystalline β-L-Gulopyranose vs. Amorphous/Syrupy L-Gulose: Physical Form Dictates Formulation Utility

L-Gulose historically exists as a syrupy liquid or amorphous hygroscopic solid, which limits its utility in dry formulation applications [1]. The patented crystalline β-L-gulopyranose form (which mutarotates in solution to an equilibrium mixture containing the α-anomer) provides a free-flowing, substantially pure, non-hygroscopic solid with a sharp melting point of 130–132°C and a specific optical rotation of +40° [1]. This crystalline form can be substituted directly into standard sweetener formulations where bulk properties similar to sucrose or dextrose are required [1].

Crystalline sweetener Non-hygroscopic carbohydrate Formulation stability

α-Anomer vs. β-Anomer Differentiation: L-Oxathiolanyl Nucleoside Synthesis from 1,6-Thioanhydro-L-Gulopyranose

In the asymmetric synthesis of L-oxathiolanyl nucleosides as potential anti-HIV agents, the key intermediate was synthesized starting from L-gulose via 1,6-thioanhydro-L-gulopyranose [1]. Subsequent condensation with nucleobases yielded both α- and β-anomers of the final nucleosides, which exhibited markedly different antiviral potencies in human peripheral blood mononuclear (PBM) cells [1]. Among 5-substituted cytosine analogs, the antiviral potency order was: cytosine (β-isomer) > 5-iodocytosine (β-isomer) > 5-fluorocytosine (α-isomer) > 5-methylcytosine (α-isomer) [1]. None of the synthesized nucleosides exhibited cytotoxicity up to 100 μM in PBM cells [1].

Anti-HIV nucleosides L-oxathiolane synthesis Anomer-specific SAR

L-Gulose vs. D-Glucose: Differential Metabolic Fate as Non-Caloric Sweetener

L-Gulose (and by extension its anomeric forms including α-L-gulopyranose) has been identified as a non-caloric or reduced-caloric sweetener because L-hexoses are either not metabolized by the human body or metabolized only to a minimal extent, unlike D-glucose which is fully metabolized [1]. The patent literature explicitly states that L-hexose sweetening agents provide little or no nutrient value for microorganisms, rendering formulations less susceptible to spoilage [1]. Both D- and L-forms of gulose are not fermentable by yeast [2].

Non-caloric sweetener L-hexose metabolism Diabetes formulation

Procurement-Driven Application Scenarios for alpha-L-Gulopyranose (CAS 39281-66-8)


Synthesis of Bleomycin A2 Analogs and Disaccharide Moiety Construction

alpha-L-Gulopyranose serves as the essential monosaccharide building block for synthesizing the disaccharide moiety of the antitumor antibiotic bleomycin A2, specifically 2-O-(3-O-carbamoyl-α-D-mannopyranosyl)-L-gulopyranose derivatives [1]. Diastereoselective O-glycosidation with appropriately protected β-L-gulopyranose donors yields the α-L-gulopyranosyl product with ≥20:1 α:β selectivity [1]. Researchers synthesizing bleomycin analogs must procure the correct α-L stereoisomer, as substitution with α-D-mannopyranose (C5 epimer) yields a structurally distinct product that does not replicate the native disaccharide's function [1].

Synthesis of L-Oxathiolanyl Nucleosides for Antiviral SAR Studies

L-Gulose (the anomeric mixture from which α-L-gulopyranose is derived) is the starting material for synthesizing 1,6-thioanhydro-L-gulopyranose, the key intermediate in the asymmetric synthesis of β-L-(2R,5S)- and α-L-(2R,5R)-1,3-oxathiolane nucleosides [2]. These nucleosides have been evaluated for anti-HIV-1 activity, with distinct structure-activity relationships observed between α- and β-anomers [2]. Procurement of L-gulose or its defined anomers enables the systematic exploration of L-nucleoside antiviral pharmacophores.

Non-Caloric Sweetener Formulation for Diabetic and Reduced-Calorie Products

L-Gulose functions as a non-caloric or reduced-calorie sweetener suitable for formulations targeting diabetic patients, weight management, or general reduced-sugar applications [3]. L-Hexoses are not metabolized by the human body or are metabolized only to a minimal extent, providing sweetening without caloric contribution [3]. For dry mix applications (beverage powders, cake mixes, puddings), the crystalline β-L-gulopyranose form is specifically required due to its non-hygroscopic, free-flowing properties and defined melting point of 130–132°C [3].

Glycobiology Research: L-Hexose Probes and Carbohydrate-Active Enzyme Studies

As an L-hexose that is the C-3 epimer of galactose, α-L-gulopyranose serves as a valuable probe for studying carbohydrate-active enzymes, stereochemical recognition in lectin binding, and L-sugar metabolic pathways [4]. L-Gulose is an intermediate in the L-ascorbate (vitamin C) biosynthesis pathway (L-gulose pathway), where it is oxidized to L-gulono-1,4-lactone by NAD⁺-dependent enzymes [5]. The compound's unnatural L-configuration makes it useful for investigating substrate specificity and enantioselectivity of carbohydrate-processing enzymes.

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